molecular formula C7H13N3 B13605461 (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Cat. No.: B13605461
M. Wt: 139.20 g/mol
InChI Key: OHGJHBXVKFERPR-YFKPBYRVSA-N
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Description

(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and an amine group attached to a propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation at the 5-position.

    Chiral Amine Introduction: The chiral center is introduced by reacting the pyrazole derivative with a chiral amine precursor under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(5-methyl-1H-pyrazol-3-yl)ethan-2-amine: Similar structure but with an ethan-2-amine chain.

    (2S)-1-(5-methyl-1H-pyrazol-3-yl)butan-2-amine: Similar structure but with a butan-2-amine chain.

Uniqueness

The uniqueness of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine lies in its specific chiral center and the presence of the pyrazole ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

InChI

InChI=1S/C7H13N3/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

OHGJHBXVKFERPR-YFKPBYRVSA-N

Isomeric SMILES

CC1=CC(=NN1)C[C@H](C)N

Canonical SMILES

CC1=CC(=NN1)CC(C)N

Origin of Product

United States

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